Cas no 1540803-19-7 (2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid)

2-2-(3,3,3-トリフルオロプロピル)-1,3-チアゾール-4-酢酸は、有機フッ素化合物を含有するチアゾール誘導体であり、高い反応性と安定性を併せ持つ特長があります。分子中のトリフルオロプロピル基は疎水性と電子吸引性を向上させ、医薬品中間体や農薬合成における有用な構造単位として機能します。また、チアゾール環とカルボン酸基の存在により、金属錯体形成や生体分子との相互作用が可能で、創薬化学や材料科学分野での応用が期待されます。この化合物の合成経路は比較的簡便であり、高い純度で調製可能な点も利点です。

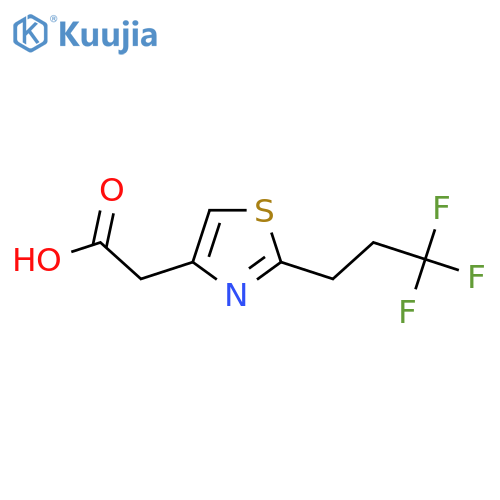

1540803-19-7 structure

商品名:2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid

CAS番号:1540803-19-7

MF:C8H8F3NO2S

メガワット:239.214831352234

MDL:MFCD23801616

CID:5042131

PubChem ID:79954406

2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid

- 2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid

-

- MDL: MFCD23801616

- インチ: 1S/C8H8F3NO2S/c9-8(10,11)2-1-6-12-5(4-15-6)3-7(13)14/h4H,1-3H2,(H,13,14)

- InChIKey: BSRMGMMIHCCIHJ-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CC(=O)O)N=C1CCC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 234

- トポロジー分子極性表面積: 78.4

- 疎水性パラメータ計算基準値(XlogP): 2.2

2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-332432-10.0g |

2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid |

1540803-19-7 | 10.0g |

$4421.0 | 2023-02-23 | ||

| Enamine | EN300-332432-1g |

2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid |

1540803-19-7 | 1g |

$1029.0 | 2023-09-04 | ||

| Enamine | EN300-332432-0.5g |

2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid |

1540803-19-7 | 0.5g |

$987.0 | 2023-09-04 | ||

| TRC | T219945-1000mg |

2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid |

1540803-19-7 | 1g |

$ 390.00 | 2022-06-02 | ||

| TRC | T219945-500mg |

2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid |

1540803-19-7 | 500mg |

$ 235.00 | 2022-06-02 | ||

| Enamine | EN300-332432-0.25g |

2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid |

1540803-19-7 | 0.25g |

$946.0 | 2023-09-04 | ||

| Enamine | EN300-332432-2.5g |

2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid |

1540803-19-7 | 2.5g |

$2014.0 | 2023-09-04 | ||

| Enamine | EN300-332432-0.05g |

2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid |

1540803-19-7 | 0.05g |

$864.0 | 2023-09-04 | ||

| Enamine | EN300-332432-1.0g |

2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid |

1540803-19-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-332432-10g |

2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid |

1540803-19-7 | 10g |

$4421.0 | 2023-09-04 |

2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

1540803-19-7 (2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬